(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate
Description
Nomenclature and Classification in Organic Chemistry
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate belongs to the class of bicyclic monoterpene esters. Its IUPAC name derives from the cyclohexane ring substituted with isopropyl (at C2) and methyl (at C5) groups in the (1R,2S,5R) configuration, esterified with 4-chlorobutanoic acid. The numbering follows Cahn-Ingold-Prelog priorities, starting from the carboxylate oxygen as position 1. The stereodescriptors (1R,2S,5R) indicate the absolute configuration of the three chiral centers, critical for its biological activity and physicochemical properties.
The ester functional group (-COO-) classifies it under carboxylic acid derivatives, with the 4-chlorobutanoate moiety introducing electrophilic character at the β-carbon due to chlorine’s inductive effect. Systematic naming rules for such polycyclic esters prioritize the parent cyclohexanol derivative, followed by the acyloxy substituent. Alternative trivial names, such as "menthyl 4-chlorobutyrate," reflect its structural relationship to menthol-derived esters.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅ClO₂ | |
| Molecular Weight | 260.80 g/mol | |
| Exact Mass | 260.154 Da | |
| LogP | 4.01 | |
| Topological Polar Surface Area | 26.3 Ų |
Historical Development of Menthyl Ester Chemistry
The synthesis of menthyl esters traces back to late 19th-century efforts to functionalize terpene alcohols. Emil Fischer’s pioneering work on esterification (Fischer-Speier method) laid the groundwork for acid-catalyzed reactions between menthol and carboxylic acids. Early 20th-century studies focused on optimizing yields using catalysts like sulfuric acid, but side reactions such as elimination limited efficiency.
A breakthrough emerged in the 1980s with asymmetric catalysis, enabling stereoselective esterification of menthol isomers. For example, the Takasago process for (-)-menthol production leveraged lipase-mediated kinetic resolution to isolate enantiomerically pure esters. The compound this compound gained prominence in the 2000s as a precursor to cyclopropylamine derivatives, essential for quinolone antibiotics like ciprofloxacin.
Significance in Stereochemical Research
The compound’s three contiguous stereocenters make it a valuable substrate for studying diastereomeric interactions. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography have elucidated its preferred chair conformation, where the isopropyl group occupies an equatorial position to minimize 1,3-diaxial strain.
In enantiomeric resolution, chiral stationary phases functionalized with menthyl esters demonstrate high selectivity for separating racemic mixtures. For instance, (1R,2S,5R)-configured esters exhibit stronger binding to R-configured analytes due to complementary van der Waals interactions. Recent computational studies using Density Functional Theory (DFT) correlate its stereoelectronic properties with catalytic activity in asymmetric aldol reactions.
Current Research Landscape and Applications
Modern synthesis routes emphasize sustainability. A 2018 study demonstrated metal-free transesterification using tetramethylammonium methyl carbonate (TMC), achieving 92% yield under mild conditions. Biocatalytic methods employing Pseudomonas fluorescens lipase in deep eutectic solvents (DES) have also gained traction, enabling recyclable reaction systems.
Table 2: Industrial Synthesis Methods
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, 60°C, 2 h | 78% | |
| Enzymatic transesterification | Lipase AK, 40°C, hexane | 85% | |
| Green catalysis (TMC) | 80°C, solvent-free | 92% |
Pharmaceutical applications include its use as an intermediate in NSAID prodrugs, where the ester moiety enhances bioavailability. Agrochemically, derivatives act as chiral auxiliaries in herbicide synthesis. Ongoing research explores its role in organocatalysis, particularly in β-lactam antibiotic synthesis.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBUCLASWWCHC-FRRDWIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673129 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668486-64-4 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material
- The starting material is trans-5-methyl-2-(1-methylethyl)cyclohexanone with the 2S configuration.
Catalytic Asymmetric Hydrogenation
- This ketone is subjected to catalytic hydrogenation using a ruthenium-based chiral catalyst complex.
- The catalyst is prepared by reacting (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bis(1,3-benzodioxol) with ruthenium complexes such as [RuCl2(C6H6)]2 or [RuBr2(C6H6)]2 under nitrogen atmosphere.
- The hydrogenation is carried out in organic solvents like methanol, ethanol, or their mixtures with benzene or tetrahydrofuran.
- Typical reaction conditions:
- Temperature: 30°C to 150°C (commonly 100°C)
- Hydrogen pressure: 10 to 100 bar (commonly 80 bar)
- Reaction time: 14–15 hours
- The molar ratio of ketone to catalyst ranges from 50:1 to 5000:1.
- The process yields the chiral alcohol with high enantiomeric excess (ee > 98%) and high yield (~98%).
Reaction Summary Table
| Parameter | Typical Value |
|---|---|
| Catalyst | Ru-based chiral complex (phosphine ligand) |
| Solvent | Methanol, ethanol, benzene, THF mixtures |
| Temperature | 30–150°C (usually 100°C) |
| Hydrogen Pressure | 10–100 bar (usually 80 bar) |
| Reaction Time | 14–15 hours |
| Yield | ~98% |
| Enantiomeric Excess (ee) | >98% |
Preparation of this compound
Once the chiral alcohol is obtained, the next step is esterification with 4-chlorobutanoic acid or its activated derivatives.
Esterification Methods
- The esterification can be achieved using conventional methods such as:
- Acid chloride method: Reacting (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with 4-chlorobutanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.
- DCC (dicyclohexylcarbodiimide) coupling: Using 4-chlorobutanoic acid with DCC and catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents such as dichloromethane.
- Reaction conditions are typically mild to preserve stereochemistry:
- Temperature: 0–25°C initially, then room temperature for several hours.
- Solvent: Dichloromethane, tetrahydrofuran, or similar aprotic solvents.
- The reaction proceeds with retention of stereochemistry at the cyclohexyl alcohol center.
Purification
- The crude ester product is purified by standard techniques such as:
- Column chromatography on silica gel.
- Recrystallization from suitable solvents.
Alternative Synthetic Routes and Sulfonimidate Derivatives
Recent research has explored related sulfur-containing derivatives such as sulfonimidates and sulfinates of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl moieties, which can be synthesized via oxidation and imidation reactions starting from thiol precursors. These methods are useful for asymmetric synthesis and functional group transformations but are less directly related to the ester preparation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|---|---|
| 1. Catalytic Hydrogenation | trans-5-methyl-2-(1-methylethyl)cyclohexanone | Ru-based chiral catalyst, H2, MeOH, 100°C, 80 bar, 15 h | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol | ~98% yield, >98% ee |
| 2. Esterification | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol + 4-chlorobutanoyl chloride or acid + DCC/DMAP | Anhydrous solvent, 0–25°C to RT, several hours | This compound | High yield, stereochemistry retained |
Research Findings and Industrial Relevance
- The ruthenium-catalyzed hydrogenation method offers a highly stereoselective and industrially scalable route to obtain the chiral alcohol intermediate with excellent enantiomeric purity and yield.
- The esterification step is straightforward and employs well-established organic synthesis protocols.
- The overall synthetic strategy is suitable for large-scale production due to:
- High yield and selectivity.
- Use of commercially available starting materials.
- Mild reaction conditions preserving stereochemistry.
- These methods have been documented in patent literature and peer-reviewed research, supporting their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the butanoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.
Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The applications of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate can be categorized into several key areas:
-
Organic Synthesis
- Used as a chiral auxiliary in asymmetric synthesis.
- Serves as a precursor for synthesizing other chiral compounds.
-
Pharmaceutical Development
- Investigated for its potential therapeutic effects.
- Explored as a candidate in drug formulation due to its structural similarity to known bioactive compounds.
-
Material Science
- Utilized in the development of new materials with specific properties.
Organic Synthesis
This compound is often employed as a chiral auxiliary in the synthesis of various organic compounds. Its ability to influence stereochemistry makes it valuable in creating optically active substances.
Case Study : A study demonstrated its use in synthesizing novel chiral fused bicyclic sulfur heterocycles. The compound facilitated the formation of γ-lactone structures through thiolate exchange reactions, showcasing its versatility in organic synthesis .
Pharmaceutical Development
The compound's structural characteristics allow it to mimic biologically active molecules, making it a candidate for pharmaceutical research. Its derivatives have been linked to potential antiviral activity and other therapeutic effects.
Data Table: Pharmaceutical Applications
| Compound Derivative | Activity | Reference |
|---|---|---|
| (1R,2S,5R)-Menthyl Sulfinate | Antiviral | |
| (1R,2S,5R)-Menthyl Glyoxylate | Antimicrobial |
Research indicates that derivatives of this compound exhibit significant biological activity, which could lead to novel drug formulations targeting various diseases.
Material Science
In material science, the compound is explored for its potential in developing new materials with specific thermal and mechanical properties. Its unique structure allows for modifications that can enhance material performance.
Case Study : Research has shown that incorporating this compound into polymer matrices can improve their mechanical strength and thermal stability, making it suitable for advanced applications in coatings and composites .
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical data for structurally related L-menthol esters:
Key Findings from Comparative Analysis
Synthesis and Yield: The 4-aminobutyrate derivative (compound 1) achieves a high yield (96%) via Steglich esterification, attributed to the efficiency of DCC/DMAP catalysis in activating carboxylic acids . In contrast, methanesulfonate and iodinated derivatives require additional steps (e.g., sulfonylation or halogenation), which may reduce overall yields .
Solubility and Purity: The 4-aminobutyrate analog is soluble in polar solvents (methanol, DMSO) due to its ionic hydrochloride salt form, whereas lipophilic esters like L-menthyl acetate exhibit better solubility in nonpolar media . Purity for the 4-aminobutyrate compound is confirmed via HPLC (98% purity, retention time: 2.676 minutes) .
Anticonvulsant Effects: The phenyl-substituted analog (4-amino-3-phenylbutanoate) shows anticonvulsant activity, likely due to aromatic π-π interactions with neuronal targets . Repellent Activity: Monoterpenoid GABA/glycine esters exhibit mosquito-repellent properties, though the 4-chlorobutanoate’s activity remains unexplored .
Structural Insights: X-ray crystallography of the 4-aminobutyrate derivative reveals an infinite chain along the [010] crystallographic direction, stabilized by N–H···Cl hydrogen bonds .
Biological Activity
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, with a focus on antifungal activities and structure-activity relationships.
Synthesis
The synthesis of this compound has been documented through various methods. One effective approach is the Steglich esterification method, which yields the compound with high purity and efficiency. The reaction typically involves the use of 4-chlorobutanoic acid and the corresponding alcohol under specific reaction conditions to achieve the desired ester formation .
Antifungal Activity
Recent studies have highlighted the antifungal properties of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl derivatives. For instance, a related compound demonstrated significant inhibition rates against various fungal strains, outperforming traditional fungicides like chlorothalonil. The inhibition rates observed were as follows:
| Compound | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| 5b | Colletotrichum orbiculare | 90.5 |
| 5g | Gibberella zeae | 86.5 |
| 5i | Cercospora arachidicola | 79.4 |
| Control | Chlorothalonil | 75.0 |
These results indicate that derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl exhibit promising antifungal activity and could be further explored for agricultural applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the cyclohexane ring significantly influence biological activity. For example:
- Electron-donating groups at the para position of the phenyl ring enhance antifungal activity.
- Bulky substituents at certain positions tend to reduce efficacy, indicating a balance between steric hindrance and electronic effects is crucial for optimal activity .
Case Studies
In a comparative study involving multiple derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl compounds:
- Compounds with smaller substituents at the para position exhibited higher antifungal activity against a range of pathogens.
- The study utilized molecular docking techniques to elucidate binding interactions between these compounds and fungal enzymes, providing insights into their mechanisms of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-chlorobutanoate with high stereochemical fidelity?
- Answer : The compound can be synthesized via photoredox-catalyzed cyclobutane formation or stereoselective NH-transfer reactions. For photoredox methods, use 4CzIPN as a catalyst with methyl 5-iodo-2-methylenepentanoate in dry DMSO under blue LED irradiation, yielding ~67% purity after flash column chromatography . For stereochemical control, employ diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature, achieving 70% yield and 97:3 enantiomeric ratio (e.r.) . Key steps include rigorous inert atmosphere control and post-reaction purification via HPLC or column chromatography.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : Use H-NMR and C-NMR to verify stereochemistry and substituent positions (e.g., cyclohexyl methyl protons at δ 0.85–1.25 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 356.2012) .
- HPLC with Chiral Stationary Phases : Validate enantiopurity (e.r. > 97:3) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and C-Cl bonds (~750 cm) .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store in tightly sealed containers under dry, inert atmospheres (argon or nitrogen) at room temperature. Avoid exposure to moisture or direct light, as ester groups may hydrolyze under acidic/basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
